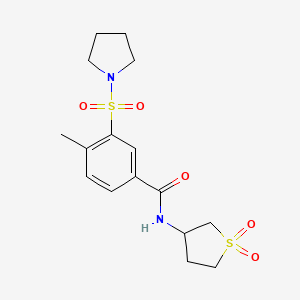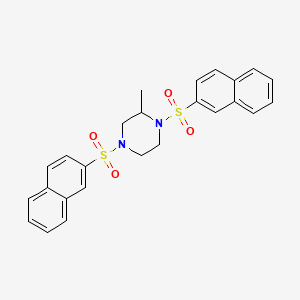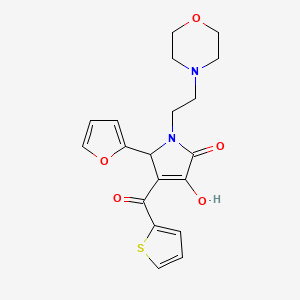
5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one is a useful research compound. Its molecular formula is C19H20N2O5S and its molecular weight is 388.44. The purity is usually 95%.
BenchChem offers high-quality 5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Insights
Research has demonstrated various synthetic approaches and structural insights into compounds containing furan, pyrrole, and thiophene rings, which are crucial elements in the chemical structure of interest. For instance, studies on the synthesis of expanded calix[n]pyrroles and their furan or thiophene analogues have highlighted methods to create meso-dialkylporphyrinogen-like mixed cyclic oligomers. These oligomers include furans, pyrroles, and thiophenes synthesized through '3+1', '3+2', and '3+ketone' approaches, showcasing the versatility of these heterocycles in forming complex organic architectures (A. Nagarajan, Jae-Won Ka, & Chang-Hee Lee, 2001).
Biobased Polyesters and Polymerization
Another significant area of research involving furan derivatives is the enzymatic synthesis of biobased polyesters. Utilizing 2,5-bis(hydroxymethyl)furan as a rigid diol resembling aromatic monomers, various furan polyesters were successfully synthesized, indicating the potential of these compounds in creating sustainable and biodegradable plastics (Yi Jiang, A. Woortman, G. A. V. Alberda van Ekenstein, D. Petrović, & K. Loos, 2014).
Chemical Reactivity and Applications
The reactivity of heterocycles, such as furan and thiophene, has been explored through reactions like ethynylation, providing insights into the relative reactivity of these compounds. Such studies contribute to our understanding of how these heterocycles behave under different chemical conditions, which is essential for designing new synthetic routes and applications (L. Sobenina, O. Petrova, D. Tomilin, M. Gotsko, I. Ushakov, L. V. Klyba, A. Mikhaleva, & B. Trofimov, 2014).
Advanced Synthetic Routes and Heterocyclic Compounds
The development of advanced synthetic routes to create diverse heterocyclic compounds showcases the versatility of furan, pyrrole, and thiophene-based structures. For example, the synthesis of azuleno[1,2-b]pyrrole and its furan analogues has been achieved, highlighting the potential of these heterocycles in developing novel organic compounds with potential applications in various fields (K. Fujimori, H. Fukazawa, Yasuhiko Nezu, K. Yamane, M. Yasunami, & K. Takase, 1986).
Eigenschaften
IUPAC Name |
2-(furan-2-yl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-17(14-4-2-12-27-14)15-16(13-3-1-9-26-13)21(19(24)18(15)23)6-5-20-7-10-25-11-8-20/h1-4,9,12,16,23H,5-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUZVSJAISQCMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Furan-2-yl-3-hydroxy-1-(2-morpholin-4-ylethyl)-4-(thiophene-2-carbonyl)-1,5-dihydropyrrol-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-7-ethyl-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetamide](/img/structure/B2894408.png)
![ethyl 4-(5-ethyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazine-1-carboxylate](/img/structure/B2894409.png)
![ethyl 1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2894411.png)
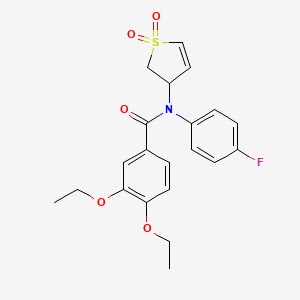
![2-{[(3-Chlorophenyl)amino]methyl}phenol](/img/structure/B2894413.png)

![3-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxopropanal](/img/structure/B2894419.png)
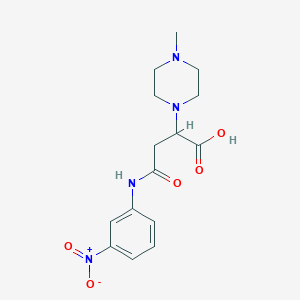
![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2894421.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[2-(4-nitrophenoxy)ethyl]piperazine](/img/structure/B2894425.png)
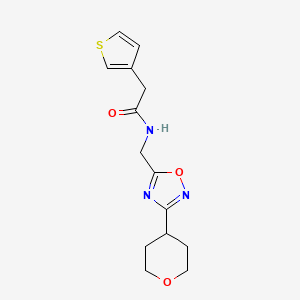
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-pentylpurine-2,6-dione](/img/structure/B2894427.png)
